Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside
Description
Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside is a glycoside derivative of N-acetylglucosamine (GlcNAc) with a benzyl aglycon and a methyl group at the 3-O position. This compound serves as a critical intermediate in carbohydrate chemistry for synthesizing glycoconjugates, including glycopeptides and glycolipids . Its synthesis typically involves the methylation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside using methyl iodide and silver oxide in N,N-dimethylformamide (DMF), followed by deacetalation . The 3-O-methyl substitution confers unique steric and electronic properties, making it valuable for studying glycosylation reactions and enzyme-substrate interactions.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYQHQHAWKRHIV-QCODTGAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Benzylidene Protection and Methylation
The most well-documented route to synthesize benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside involves a three-step process: benzylidene protection , 3-O-methylation , and acidic deprotection .
Starting Material Preparation
The synthesis begins with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside , where the 4,6-hydroxyl groups are protected as a benzylidene acetal. This step ensures selectivity during subsequent methylation by blocking undesired reaction sites. The benzylidene group is introduced via acid-catalyzed acetal formation using benzaldehyde dimethyl acetal and a catalytic acid (e.g., camphorsulfonic acid).
Regioselective Methylation
The 3-hydroxyl group is methylated using methyl iodide (MeI) and silver oxide (Ag₂O) in N,N-dimethylformamide (DMF) . This combination facilitates the formation of the methyl ether at the 3-position while preserving the benzylidene and benzyl groups. The reaction proceeds under anhydrous conditions at room temperature for 12–24 hours, yielding benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-α-D-glucopyranoside .
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|
| MeI, Ag₂O | DMF | 25°C | 12–24 h | ~85% |
Deprotection of Benzylidene Group
The benzylidene acetal is cleaved under mild acidic conditions, typically using dilute hydrochloric acid (HCl) in a mixed solvent system (e.g., aqueous acetone). This step regenerates the 4,6-hydroxyl groups, yielding the final product, benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside .
Alternative Synthetic Strategies
While the benzylidene-mediated route is predominant, alternative methods have been explored to optimize efficiency or adapt to specific experimental needs.
Direct Methylation Without Benzylidene Protection
In cases where benzylidene protection is impractical, direct methylation using methyl triflate (MeOTf) and a hindered base (e.g., 2,6-lutidine) has been attempted. However, this approach risks over-methylation at the 4,6-positions unless steric hindrance is carefully controlled.
Enzymatic Methylation
Preliminary studies suggest that O-methyltransferases can selectively methylate the 3-hydroxyl group of benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside under physiological conditions. While this method is eco-friendly, it currently suffers from low conversion rates (<30%) and scalability challenges.
Purification and Characterization
Challenges and Optimization
Side Reactions
- Over-Methylation : Uncontrolled reaction conditions may lead to methylation at the 4,6-positions. This is mitigated by using bulky bases (e.g., Ag₂O) and limiting MeI stoichiometry.
- Benzylidene Hydrolysis : Premature acetal cleavage during methylation can occur if traces of moisture are present, emphasizing the need for anhydrous solvents.
Yield Improvements
Recent advances in microwave-assisted synthesis have reduced reaction times from 24 hours to 2–4 hours while maintaining yields >80%. This method uses controlled heating to accelerate the methylation step.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and safety. Key parameters include:
- Residence Time : 30 minutes per methylation step.
- Solvent Recovery : DMF is recycled via distillation, reducing waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these to alcohols.
Scientific Research Applications
Enzymatic Studies
Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside serves as a substrate for studying glycosyltransferases. For instance, it has been demonstrated to act as a specific acceptor for the Lewis blood group-specified alpha(1→4)-L-fucosyltransferase derived from human saliva and stomach mucosa. This application allows researchers to investigate the enzymatic properties and mechanisms of glycosylation processes .
Inhibition of O-Glycosylation
This compound is notably recognized for its ability to inhibit O-glycosylation, which is crucial in various biological processes. In a study involving HIV-infected cells, treatment with benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside resulted in altered expression of cell surface markers and improved viral outgrowth kinetics. The compound acts as a competitive inhibitor of β1,3-galactosyltransferase, thereby blocking the extension of O-glycan chains . This inhibition has implications for understanding viral replication dynamics and potential therapeutic strategies against HIV.
Glycobiology Research
Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside is utilized in glycobiology to study mucin biosynthesis and its effects on cancer metastasis. Research has shown that this compound can suppress the production of mucin proteins, which are often correlated with tumor cell adhesion and invasion . By inhibiting glycosylation pathways, it provides insights into the mechanisms underlying tumor progression and metastasis.
Potential Therapeutic Applications
The compound's ability to modulate glycosylation processes opens avenues for therapeutic applications in various diseases. For example, its role in inhibiting mucin production suggests potential uses in treating cancers where mucin overexpression is a concern. Additionally, by affecting glycoprotein secretion and sialylation processes, it may have implications in autoimmune diseases and viral infections .
Case Study 1: HIV Research
In a controlled experiment involving PHA-blast target cells from HIV-negative donors, benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside was used to assess its effects on HIV infectivity. The results indicated that the compound significantly altered T-cell activation markers and enhanced viral production under specific conditions, suggesting its utility in understanding host-pathogen interactions .
Case Study 2: Cancer Metastasis
A study explored the effects of benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside on breast cancer cell lines. The findings revealed that inhibition of O-glycosylation led to reduced adhesion and invasion capabilities of cancer cells, highlighting the compound's potential as an anti-metastatic agent .
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside involves its interaction with glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids. This interaction is crucial for glycosylation processes, which are essential for proper cell signaling and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside can be contextualized by comparing it to analogs with variations in substituents, protecting groups, or glycosidic linkages. Below is a detailed analysis:
Substitution at the 3-O Position
- Benzyl 2-acetamido-2-deoxy-3-O-allyl-4,6-O-benzylidene-α-D-glucopyranoside (): The 3-O-allyl group in this compound replaces the methyl group, enabling selective deprotection via palladium-catalyzed reactions. This feature facilitates subsequent glycosylation steps, unlike the more stable 3-O-methyl group, which requires harsher conditions for modification . Key Data: Molecular weight: 441.52 g/mol (C₂₅H₃₁NO₆). Synthesis: Allylation of benzyl 2-acetamido-4,6-O-benzylidene-α-D-glucopyranoside using allyl bromide and barium oxide .
- Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-3-oxo-α-D-glucopyranoside (): The 3-oxo group introduces a ketone functionality, altering hydrogen-bonding interactions and reactivity. This compound is used to study oxidation pathways in hyaluronan biosynthesis inhibition . Key Data: Purity: 90% after recrystallization. Synthesis: Reaction of COCl₂ and DMSO with a precursor followed by quenching with triethylamine .
Variation in Protecting Groups
- Benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (): Tri-O-benzyl groups at positions 3, 4, and 6 increase steric hindrance, reducing accessibility for enzymatic or chemical modifications. This compound is utilized in synthesizing oligosaccharides as neuraminidase inhibitors . Key Data: CAS No.: 4171-69-1. Molecular weight: 581.7 g/mol (C₃₆H₃₉NO₆).
- Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside (): The 3-O-acetyl group enhances solubility in organic solvents, making it suitable for NMR studies. It contrasts with the 3-O-methyl derivative, which is less polar . Key Data: Molecular formula: C₂₅H₃₁NO₇. Storage: Stable at −20°C under inert gas .
Glycosidic Linkages and Disaccharide Derivatives
- Benzyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside (): This disaccharide features a 2-O-methyl galactose linked to GlcNAc, mimicking natural glycans involved in cell adhesion. The methyl group at galactose’s 2-O position enhances resistance to glycosidase cleavage compared to unmethylated analogs . Key Data: Synthesis: Methylation of a galactose precursor followed by selective deprotection. Application: Used to study carbohydrate-mediated immune recognition .
- Benzyl 2-acetamido-3-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-4,6-benzylidene-α-D-glucopyranoside (): Incorporates a fucose residue with tri-O-benzyl protection, enabling modular assembly of branched glycans. The benzylidene group at 4,6-O positions stabilizes the pyranose ring .
Comparative Data Table
Research Implications
- Synthetic Utility: The 3-O-methyl group in the target compound offers stability for long-term storage and resistance to enzymatic degradation, unlike allyl or acetylated analogs requiring controlled handling .
- Biological Relevance: Methylated derivatives mimic natural O-methylated glycans, which are critical in pathogen-host interactions and immune evasion .
- Industrial Applications: Compounds with benzyl or tosyl groups (e.g., Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside) are preferred in automated oligosaccharide synthesis due to their orthogonal reactivity .
Biological Activity
Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside (BAMG) is a glycoside compound that plays a significant role in biochemical research, particularly in the study of glycosylation processes and their implications in various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
BAMG is characterized by its unique structure that includes an acetamido group and a methoxy group, which contribute to its biological activities. The compound is soluble in organic solvents like methanol, making it suitable for various laboratory applications.
Target Enzymes:
BAMG primarily acts as an inhibitor of glycosyltransferases, enzymes responsible for the addition of sugar moieties to proteins and lipids. By inhibiting these enzymes, BAMG can alter the glycosylation patterns of glycoproteins, which is crucial for their function and stability.
Biochemical Pathways:
The inhibition of glycosyltransferases affects the O-glycosylation pathway, which is essential for the synthesis of mucins—glycoproteins that play protective roles in epithelial tissues. This inhibition can lead to decreased mucin biosynthesis, impacting cellular adhesion and signaling pathways.
Biological Activities
-
Inhibition of Mucin Synthesis:
BAMG has been shown to inhibit the production of mucins in various cancer cell lines. For instance, studies on LS174T colon cancer cells demonstrated that BAMG reduced the formation of fully glycosylated mucins, thereby affecting cell adhesion properties and potentially reducing tumor progression . -
Impact on Viral Replication:
Research indicates that BAMG can modulate viral infectivity by altering the glycosylation patterns on host cells. In particular, it has been studied for its effects on HIV replication by inhibiting O-glycosylation processes that facilitate viral entry into host cells . -
Cell Signaling Modulation:
The compound influences T cell activation markers in peripheral blood lymphocytes (PHA-blasts), suggesting a role in immune modulation. This effect is linked to changes in glycoprotein expression on cell surfaces due to altered glycosylation .
Table 1: Summary of Key Studies Involving BAMG
Pharmacokinetics
BAMG exhibits favorable pharmacokinetic properties due to its solubility profile. Its ability to penetrate cellular membranes allows it to exert its effects intracellularly, making it a valuable tool in drug development targeting glycosylation pathways.
Applications in Research and Industry
BAMG is widely utilized in:
- Glycobiology: As a reagent in studies investigating glycan structures and functions.
- Pharmaceutical Development: Targeting specific pathways for therapeutic interventions in diseases characterized by aberrant glycosylation.
- Biochemical Assays: As a standard compound to assess enzyme activity related to glycosylation.
Q & A
Basic Question
- Solubility : Benzyl groups enhance organic solubility (e.g., in DCM or DMSO), while the polar acetamido group allows partial aqueous solubility .
- Stability : Acid-sensitive benzylidene groups require neutral pH storage, whereas the 3-O-methyl group enhances stability against enzymatic degradation .
What synthetic modifications enable its use in click chemistry-based labeling?
Advanced Question
Introducing azide or alkyne handles:
- Azide Modification : Replace the 6-O-benzyl group with an azide via SN2 displacement using NaN₃ .
- Alkyne Introduction : Install propargyl groups at the anomeric position via Koenigs-Knorr glycosylation .
How is this compound utilized in glycan array technologies?
Advanced Question
It serves as a scaffold for printing microarrays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
